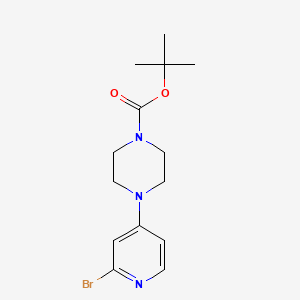

tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C14H20BrN3O2 . It has a molecular weight of 342.24 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized and characterized using 1H NMR, 13C NMR, MS, and FT-IR techniques . The synthesis process typically involves refluxing the starting materials in a suitable solvent .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques. The InChI code for the compound is 1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 . The compound’s structure has been optimized using density functional theory (DFT) at the B3LYP/6-311+G(2d, p) level .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.23 g/mol . It has a topological polar surface area of 45.7 Ų . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Synthesis and Characterization :

- A study highlighted the synthesis of a tert-butyl piperazine derivative, emphasizing its structural characterization and biological evaluation (Sanjeevarayappa et al., 2015).

- Another research focused on the crystal structure of a tert-butyl piperazine derivative, underlining its unique chemistry and potential pharmacological applications (Gumireddy et al., 2021).

Biological Activities :

- A study synthesized derivatives of N-Boc piperazine and analyzed their antibacterial and antifungal activities, indicating moderate biological activity (Kulkarni et al., 2016).

- Research into the anticorrosive behavior of a novel tert-butyl piperazine derivative for carbon steel in an acidic environment showed promising results, with high inhibition efficiency (Praveen et al., 2021).

Catalytic Applications :

- A study synthesized polymethacrylates containing a 4-amino-pyridyl derivative covalently attached, proving effective in acylation chemistry and demonstrating the importance of neighboring group effects (Mennenga et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is often used as an intermediate in the synthesis of various biologically active compounds .

Mode of Action

As an intermediate, its role is typically to contribute structural elements to the final active compound in a synthetic pathway .

Action Environment

The action environment of this compound can influence its stability and efficacy. It is recommended to store the compound in an inert atmosphere at 2-8°C . Environmental factors such as temperature, light, and humidity can affect the stability of the compound .

properties

IUPAC Name |

tert-butyl 4-(2-bromopyridin-4-yl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)11-4-5-16-12(15)10-11/h4-5,10H,6-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFWKVSJYHFRGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)

![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B582222.png)